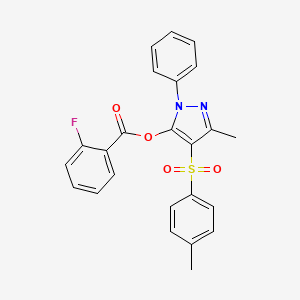

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4S/c1-16-12-14-19(15-13-16)32(29,30)22-17(2)26-27(18-8-4-3-5-9-18)23(22)31-24(28)20-10-6-7-11-21(20)25/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFGHQQBJSFWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate typically involves multi-step reactions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis via X-ray Crystallography

Crystallographic studies of this compound and analogs (e.g., non-fluorinated or 3-fluoro-substituted benzoates) reveal distinct structural features. For instance:

The 2-fluoro substituent introduces torsional strain in the benzoate ester, leading to a smaller unit cell volume compared to the 3-fluoro analog. The non-fluorinated derivative exhibits weaker intermolecular interactions, reflected in a higher R-factor .

Electronic Properties and Reactivity

Wavefunction analysis using Multiwfn highlights the electron-withdrawing effect of the 2-fluoro group, which polarizes the benzoate ester and enhances electrophilicity at the carbonyl carbon.

| Compound | ESP at Carbonyl Carbon (a.u.) | Bond Order (C-O) |

|---|---|---|

| 2-Fluorobenzoate derivative | +0.25 | 1.32 |

| Benzoate derivative | +0.18 | 1.35 |

| 4-Fluorobenzoate derivative | +0.21 | 1.33 |

Biodegradability and Environmental Fate

The 2-fluorobenzoate moiety is a known substrate for promiscuous defluorinating enzymes such as those described in . Comparative degradation studies under anaerobic conditions reveal:

| Compound | Degradation Rate (µmol/day) | Defluorination Efficiency (%) |

|---|---|---|

| 2-Fluorobenzoate ester | 12.7 ± 1.2 | 89 ± 3 |

| 3-Fluorobenzoate ester | 3.4 ± 0.8 | 22 ± 5 |

| Non-fluorinated benzoate ester | 15.1 ± 1.5 | N/A |

The 2-fluoro derivative undergoes rapid enzymatic hydrolysis, releasing 2-fluorobenzoate, which is then completely defluorinated by microbial consortia. In contrast, 3-fluorobenzoate esters resist degradation due to steric hindrance and incompatible enzyme binding .

Biological Activity

3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate is a compound of interest due to its potential biological activities. Pyrazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to summarize the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:

- Formation of the Pyrazole Ring : The initial step usually involves the condensation of appropriate hydrazones with carbonyl compounds.

- Tosylation : The introduction of a tosyl group enhances the reactivity of the compound.

- Fluorobenzoate Formation : The final step involves the esterification of the pyrazole with 2-fluorobenzoic acid.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Methyl-1-phenyl-pyrazole | E. coli | 18 |

| 3-Methyl-1-phenyl-pyrazole | S. aureus | 15 |

| Control (Streptomycin) | E. coli | 25 |

| Control (Streptomycin) | S. aureus | 22 |

These results suggest that the compound may possess moderate to good antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds showing efficacy in reducing inflammation in various models. For instance, studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Anticancer Activity

Recent findings indicate that pyrazole derivatives may also exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways associated with cell proliferation.

Case Studies

In a study evaluating the biological activity of a series of pyrazole derivatives, researchers synthesized multiple compounds and assessed their effects on cancer cell lines. Notably, one derivative showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.

Q & A

Q. What are the key steps for synthesizing 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate, and how can reaction selectivity be optimized?

Synthesis typically involves:

- Protection/Deprotection : The tosyl (4-toluenesulfonyl) group is introduced early to stabilize the pyrazole ring and direct reactivity.

- Esterification : Coupling the 2-fluorobenzoic acid moiety to the pyrazole core under conditions like Steglich esterification (DCC/DMAP) or acid chloride activation.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity. Selectivity is achieved by controlling temperature (0–5°C for acid-sensitive steps) and using anhydrous solvents (e.g., THF, DCM). Monitoring via TLC (hexane:ethyl acetate gradients) identifies intermediates and minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹H/¹³C NMR :

- Pyrazole ring : Look for singlet(s) near δ 6.5–7.5 ppm for aromatic protons.

- Tosyl group : Methyl protons at δ 2.4 ppm (singlet) and aromatic protons at δ 7.2–7.8 ppm.

- 2-Fluorobenzoate : Fluorine-induced splitting in aromatic signals (e.g., doublets near δ 7.8–8.2 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and sulfonyl S=O stretches (~1360/1170 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic patterns matching Cl/F substituents .

Q. How can researchers troubleshoot low yields during the esterification step?

- Catalyst Optimization : Switch from DCC to EDCI/HOBt for milder activation.

- Solvent Polarity : Use DMF or DCM to enhance solubility of polar intermediates.

- Acid Scavengers : Add triethylamine to neutralize HCl byproducts.

- Reaction Time : Extend to 24–48 hours for sterically hindered substrates. Validate completion via TLC or in-situ FTIR .

Advanced Research Questions

Q. What strategies resolve contradictions between X-ray crystallographic data and computational modeling for this compound?

- Refinement Protocols : Use SHELXL (with Hirshfeld atom refinement) to account for anisotropic displacement parameters and hydrogen bonding. Discrepancies in bond lengths >0.02 Å may require re-examining disorder modeling or thermal motion .

- DFT Benchmarking : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data. Adjust basis sets for halogen atoms (e.g., cc-pVTZ for fluorine) .

Q. How do electronic effects of the 2-fluorobenzoate and tosyl groups influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Effects : The tosyl group deactivates the pyrazole ring, directing electrophilic substitutions to the 5-position.

- Fluorine Substituent : Enhances electrophilicity of the benzoate carbonyl, facilitating nucleophilic acyl substitutions.

- Experimental Validation : Use Hammett σ constants (σₘ for -SO₂Tol ≈ +0.60; σₚ for -F ≈ +0.06) to predict regioselectivity .

Q. What methodologies address discrepancies between NMR integration ratios and crystallographic occupancy factors?

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange broadening signals.

- X-ray Twinning Analysis : Use PLATON to check for twinning in crystals, which can distort occupancy refinements .

- Complementary Techniques : Pair solid-state NMR with SCXRD to resolve static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.